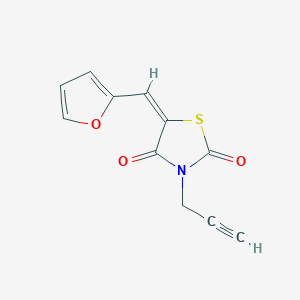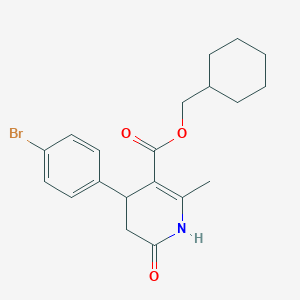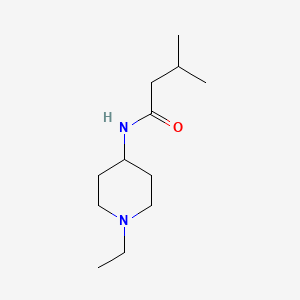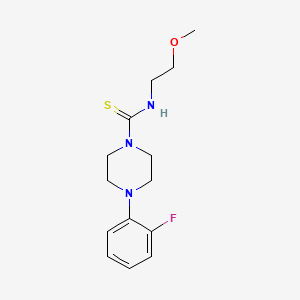
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
描述
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPTD belongs to the thiazolidinedione class of compounds, which are known for their anti-inflammatory, antioxidant, and antidiabetic properties.
作用机制
The mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may act by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, which make it a promising candidate for the treatment of a number of diseases. However, there are also some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments. For example, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of future directions for research on 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of cancer. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of cancer. Another area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of Alzheimer's disease and Parkinson's disease. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of these diseases. Finally, there is also interest in investigating the mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail, in order to better understand how it exerts its therapeutic effects.
Conclusion:
In conclusion, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While there are some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments, there are also a number of promising future directions for research on this compound.
科学研究应用
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h1,3-4,6-7H,5H2/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGNDQTBRQPLL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CO2)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)

![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4838022.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4838030.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4838042.png)

![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)

![2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4838099.png)
![ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4838101.png)